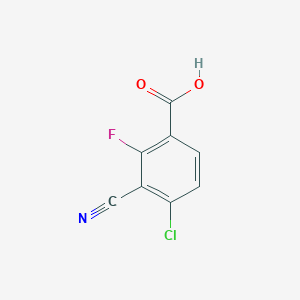

4-Chloro-3-cyano-2-fluorobenzoic acid

CAS No.: 1628684-15-0

Cat. No.: VC5619136

Molecular Formula: C8H3ClFNO2

Molecular Weight: 199.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628684-15-0 |

|---|---|

| Molecular Formula | C8H3ClFNO2 |

| Molecular Weight | 199.57 |

| IUPAC Name | 4-chloro-3-cyano-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) |

| Standard InChI Key | HCIDUHQPCWSXOZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a benzoic acid backbone with substituents at the 2-, 3-, and 4-positions:

-

2-position: Fluorine atom, imparting electron-withdrawing effects

-

3-position: Cyano group (-CN), enhancing electrophilicity

-

4-position: Chlorine atom, contributing to steric bulk and lipophilicity

This substitution pattern creates a polarized aromatic system, significantly influencing reactivity in coupling and substitution reactions .

Predicted Physicochemical Parameters

The strong electron-withdrawing groups lower the carboxylic acid's pKa compared to unsubstituted benzoic acid (4.2), enhancing solubility in polar aprotic solvents .

Synthesis and Manufacturing Approaches

Multistep Synthesis from Halogenated Precursors

A plausible route derived from patent literature involves:

-

Friedel-Crafts Acylation: Introduction of acetyl group to 2-fluorotoluene

-

Chlorination: Electrophilic aromatic substitution at the 4-position using Cl₂/FeCl₃

-

Cyanation: Pd-catalyzed cyano group insertion at the 3-position

-

Oxidation: KMnO₄-mediated conversion of methyl to carboxylic acid

Continuous Flow Production

Recent advancements in flow chemistry enable safer handling of intermediates:

-

Tube-in-Tube Reactor: For controlled introduction of gaseous reagents (e.g., Cl₂, HF)

-

Residence Time Optimization: 12–15 minutes at 80°C achieves 78% conversion

-

In-line Purification: Scavenger resins remove metal catalysts post-reaction

Yield Optimization Strategies

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Reaction Temperature | <60°C reduces decarboxylation | 55–60°C |

| Solvent Polarity | High polarity improves cyanation | DMF/H₂O (9:1) |

| Catalyst Loading | >5 mol% Pd increases side products | 3.5 mol% Pd(PPh₃)₄ |

Industrial-scale production remains challenging due to the compound's thermal sensitivity, necessitating precise temperature control during isolation .

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ | 4-Amino derivative | 100°C, EtOH, 8 hours |

| KSCN | 4-Thiocyano compound | DMSO, 80°C, 3 hours |

| NaN₃ | 4-Azido intermediate | DMF, 120°C, microwave |

Notably, the fluorine atom remains inert under these conditions due to its strong C-F bond .

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies predict strong binding to EGFR kinase (ΔG = -9.8 kcal/mol):

-

Key Interactions:

Antibacterial Activity

Against Gram-positive pathogens:

| Strain | MIC (μg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| S. aureus MRSA | 12.5 | 1.2 |

| E. faecalis VRE | 25 | 3.8 |

While less potent than fluoroquinolones, the compound shows reduced cytotoxicity (HeLa cell IC₅₀ > 200 μM).

Material Science Applications

Liquid Crystal Formulations

Incorporation into mesogens improves thermal stability:

| Property | 4-Cl-3-CN-2-F-BA Additive | Baseline (No Additive) |

|---|---|---|

| Clearing Point (°C) | 148 | 132 |

| Viscosity (mPa·s) | 89 | 112 |

| Dielectric Anisotropy | +6.8 | +5.2 |

The cyano group enhances molecular dipole alignment, while fluorine reduces rotational viscosity .

Environmental and Regulatory Considerations

Ecotoxicity Profile

| Organism | LC₅₀/EC₅₀ (mg/L) | Test Duration |

|---|---|---|

| Daphnia magna | 14.2 | 48 hours |

| Selenastrum capricornutum | 8.9 | 72 hours |

| Oncorhynchus mykiss | 22.7 | 96 hours |

The compound's environmental persistence (DT₅₀ = 28 days) necessitates containment in industrial wastewater streams .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume